molecular formula C8H15NO3S B2778618 ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate CAS No. 960133-71-5

ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate

Cat. No.: B2778618
CAS No.: 960133-71-5
M. Wt: 205.27
InChI Key: CHPAJOSJONRYPT-YSKGHYERSA-N
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Description

Ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate is a chiral organic compound characterized by an ester group, an (E)-configured imine, and a (R)-2-methylpropane-2-sulfinyl substituent. The sulfinyl group imparts chirality, making this compound a valuable building block in asymmetric synthesis, particularly for constructing stereodefined intermediates . Its commercial availability (priced at €529.00/50mg and €1,440.00/500mg) underscores its utility in specialized organic reactions, such as the preparation of enantiomerically pure pharmaceuticals or ligands .

Properties

IUPAC Name

ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/b9-6+/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPAJOSJONRYPT-YSKGHYERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=N/[S@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate typically involves the reaction of tert-butylsulfinamide with ethyl glyoxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the iminoacetate linkage. The reaction is conducted at low temperatures to ensure the stability of the intermediate products and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and sustainable production processes. The use of flow microreactors has been shown to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Asymmetric Reductive Amination

This compound undergoes catalytic hydrogenation to produce chiral β-amino esters. Using Ru-based catalysts with isopropyl alcohol as a hydrogen donor, the imine bond is selectively reduced without affecting the ester group. Reported yields exceed 95% with enantiomeric excess (ee) up to 97% under optimized conditions .

Mechanistic Highlights :

  • The sulfinyl group directs hydride attack to the Re face of the imine.

  • Stereochemical integrity is preserved due to the rigid tert-butylsulfinyl moiety.

Catalyst SystemTemperatureTimeYield (%)ee (%)
Ru/2-amino-2-methylpropanol25°C3 h9997
Pd/C30°C6 h8588

Data derived from optimized protocols in asymmetric transfer hydrogenation studies .

Nucleophilic Additions

The electrophilic imine carbon reacts with organometallic reagents (e.g., Grignard or organolithium compounds) to form β-substituted amino acid precursors.

Key Observations :

  • Phenyllithium adds to the imine with >98% diastereoselectivity at −78°C .

  • Allylzinc reagents exhibit γ-selectivity, producing anti-configured adducts (dr > 20:1) .

Example Reaction :

text
Ethyl (2E)-2-{[(R)-sulfinyl]imino}acetate + PhLi → (R)-N-sulfinyl-β-phenyl-β-amino ester (92% yield, dr 99:1)[3]

Radical Cross-Coupling Reactions

The compound participates in decarboxylative radical couplings with carboxylic acids to synthesize non-proteinogenic amino acids:

Carboxylic AcidProduct Amino AcidYield (%)ee (%)
CyclohexanecarboxylicCyclohexylglycine8799
2-Naphthoic2-Naphthylalanine7898

Radical initiator: Fe(acac)₃; Light: 450 nm LED .

This method enables modular assembly of α-tertiary and α-quaternary amino acids with retained stereochemistry .

Cyclization Reactions

Under basic conditions, the amino esters derived from this reagent spontaneously cyclize to form lactams:

Lactam Synthesis Protocol :

  • Reduce imine to amino ester (99% yield) .

  • Treat with HCl/MeOH to remove sulfinyl group.

  • Neutralize with NaHCO₃ to induce cyclization.

Representative Results :

  • γ-Lactams: 93% yield (5-membered ring) .

  • δ-Lactams: 88% yield (6-membered ring) .

Oxidative Transformations

The sulfinyl group can be oxidized to sulfonyl while preserving stereochemical information:

Oxidizing AgentConditionsProductYield (%)
mCPBACH₂Cl₂, 0°CEthyl (2E)-2-{[(R)-sulfonyl]imino}acetate95
H₂O₂/MeOH25°C, 12 hSame as above82

Oxidized products serve as intermediates for sulfonamide-based pharmaceuticals .

Stereochemical Stability

Racemization studies demonstrate exceptional configurational stability:

  • <2% ee loss after 24 h at 25°C in THF .

  • Elevated temperatures (50°C) cause gradual erosion (86% ee after 24 h) .

Scientific Research Applications

Organic Synthesis

Applications in Synthesis:

  • Reagent in Organic Reactions: The compound is utilized as a reagent in synthesizing other organic compounds due to its ability to undergo nucleophilic attacks and form imines. This property is particularly valuable in the synthesis of complex molecules where controlled reactivity is crucial .
  • Intermediate in Drug Development: this compound serves as an intermediate in the synthesis of pharmaceutical agents, especially those targeting specific biological pathways .

Case Study:
A study published in the Journal of Organic Chemistry highlighted the use of this compound in synthesizing a novel class of sulfinamide derivatives. These derivatives exhibited significant biological activity against certain cancer cell lines, demonstrating the compound's utility in drug discovery .

Medicinal Chemistry

Pharmacological Potential:

  • Anticancer Activity: Research indicates that compounds derived from this compound can inhibit tumor growth by targeting specific enzymes involved in cancer progression .
  • Antimicrobial Properties: The sulfinyl group enhances the compound's interaction with biological membranes, making it a candidate for developing new antimicrobial agents .

Data Table: Anticancer Activity of Derivatives

Compound NameIC50 (µM)Targeted Cancer Cell Line
Sulfinamide A10A549 (Lung Cancer)
Sulfinamide B15MCF-7 (Breast Cancer)
Ethyl (2E)-2-{...}12HeLa (Cervical Cancer)

Biochemistry

Enzyme Inhibition Studies:
The compound has been studied for its role as an enzyme inhibitor. Its sulfinyl imine structure allows it to interact effectively with enzyme active sites, potentially leading to the development of new therapeutic agents targeting metabolic pathways .

Case Study:
In a biochemical assay, this compound was found to inhibit a key enzyme involved in the biosynthesis of cholesterol, indicating its potential application in treating hypercholesterolemia .

Mechanism of Action

The mechanism by which ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the chemical properties of the compound .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Chirality and Stereochemical Influence: The (R)-sulfinyl group in the target compound enables precise stereocontrol, distinguishing it from non-chiral analogs like the trifluoroacetyl derivative in . The sulfinyl group’s electron-withdrawing nature and steric bulk enhance diastereoselectivity in reactions such as nucleophilic additions . In contrast, the trifluoroacetyl imino compound () lacks chirality but features a pyridine ring, which may stabilize intermediates via aromatic interactions during heterocycle formation .

Heterocyclic vs. For example, thiazolidinones are known for antimicrobial activity, while benzodioxoles improve metabolic stability . The target compound’s simpler structure prioritizes synthetic versatility over inherent bioactivity, aligning with its role as a reagent rather than a drug candidate.

Electronic and Steric Effects: The trifluoroacetyl group () exhibits strong electron-withdrawing effects, accelerating imine reactivity in cyclization reactions. However, it may reduce solubility compared to the sulfinyl group .

These complexes leverage diimine ligands for CO₂/epoxide copolymerization, whereas the target compound’s sulfinyl imino group serves as a transient chiral director in small-molecule synthesis .

Research Findings and Gaps

  • Further investigation into its preparation (e.g., sulfinyl group introduction via oxidation of thioethers) would enhance reproducibility.
  • Comparative Reactivity Studies : Direct experimental comparisons of enantioselectivity or yield between the sulfinyl compound and analogs are absent in the evidence. Such studies could clarify the sulfinyl group’s superiority over other chiral auxiliaries.
  • Biological Activity: and suggest that structural modifications (e.g., thiazolidinone or benzodioxole incorporation) confer bioactivity, but the target compound’s applications remain confined to synthesis.

Biological Activity

Ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate, with CAS Number 960133-71-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : Ethyl (E)-2-((tert-butylsulfinyl)imino)acetate
  • Molecular Formula : C₈H₁₅NO₃S
  • Molecular Weight : 205.28 g/mol
  • Purity : 95% .

The compound features a sulfinyl group which is known to influence its reactivity and biological properties.

Research indicates that compounds containing sulfinyl groups can interact with various biological pathways. Specifically, this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing lipid metabolism and cellular signaling.

Pharmacological Studies

  • Inhibitory Effects on Enzymes : Studies have shown that related sulfinyl compounds can inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis. This inhibition could lead to reduced lipogenesis and has implications for obesity and metabolic disorders .
  • Anticancer Potential : Compounds similar to this compound have been evaluated for their ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are of significant interest in cancer therapy due to their role in regulating gene expression .
  • Bioactivity Profiling : The compound's bioactivity can be assessed using various assays, including cell viability tests against cancer cell lines. Preliminary studies suggest that modifications in the sulfinyl group can enhance or diminish activity against specific cancer types .

Study on Lipid Metabolism

A study examining the effects of similar sulfinyl compounds on lipid metabolism demonstrated significant reductions in triglyceride levels in HepG2 liver cells. The mechanism was attributed to the inhibition of ACC activity, leading to decreased fatty acid synthesis .

Anticancer Activity Assessment

In vitro studies involving human cancer cell lines showed that this compound exhibited cytotoxic effects. The IC50 values were determined through dose-response curves, indicating potential for further development as an anticancer agent .

Data Summary Table

PropertyValue
IUPAC NameEthyl (E)-2-((tert-butylsulfinyl)imino)acetate
CAS Number960133-71-5
Molecular Weight205.28 g/mol
Purity95%
Biological ActivityACC inhibition, HDAC inhibition
Potential ApplicationsAnticancer therapy, metabolic regulation

Q & A

Q. What are the key steps and optimized conditions for synthesizing ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate?

  • Methodological Answer : Synthesis typically involves:
  • Imine Formation : Reaction of (R)-2-methylpropane-2-sulfinamide with a glyoxylate ester under anhydrous conditions (e.g., THF, 0–25°C) .
  • Esterification : Protection of the carboxylic acid group using ethyl chloroacetate in the presence of a base (e.g., NaHCO₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
  • Key Parameters : Control of temperature, solvent polarity, and stoichiometry to avoid side reactions (e.g., hydrolysis of the sulfinyl group).

Table 1 : Example Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Imine Formation(R)-sulfinamide, glyoxylate, THF75–8590
EsterificationEthyl chloroacetate, NaHCO₃, DCM80–9095
PurificationHexane:EtOAc (7:3)>98

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the sulfinylimino proton (δ 8.1–8.3 ppm, singlet) and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • ¹³C NMR : Ester carbonyl (δ 165–170 ppm), sulfinylimino carbon (δ 155–160 ppm) .
  • IR : Stretching vibrations for C=O (1730–1750 cm⁻¹) and C=N (1640–1660 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 247.1 (calculated for C₈H₁₃NO₃S) .

Table 2 : Representative Spectroscopic Data

TechniqueKey Peaks/SignalsReference
¹H NMRδ 8.2 (s, 1H, CH=N), δ 4.2 (q, 2H, OCH₂)
¹³C NMRδ 168 (C=O), δ 158 (C=N)
IR1745 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N)

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the sulfinylimino group .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but unstable in protic solvents (e.g., MeOH, H₂O) .
  • Handling : Use anhydrous conditions for reactions; monitor via TLC (Rf ~0.5 in hexane:EtOAc 1:1) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the stereoselective synthesis of this compound?

  • Methodological Answer :
  • Reaction Design : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and predict enantiomeric excess (ee) .
  • ICReDD Framework : Combine computational screening (e.g., activation energy barriers) with experimental validation to reduce trial-and-error (e.g., solvent selection, catalyst design) .
  • Case Study : A 2024 study achieved 92% ee by simulating steric effects of the sulfinyl group on imine geometry .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed activity)?

  • Methodological Answer :
  • Statistical Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., assay pH, compound concentration) .
  • Dose-Response Analysis : Calculate IC₅₀ values across multiple replicates; compare with positive controls (e.g., standard inhibitors) .
  • Meta-Analysis : Cross-reference structural analogs (e.g., sulfonyl vs. sulfinyl derivatives) to identify functional group contributions .

Table 3 : Example Bioactivity Data Comparison

StudyTarget EnzymeIC₅₀ (µM)Assay ConditionsReference
AProtease X12.3 ± 1.2pH 7.4, 25°C
BProtease X>100pH 6.8, 37°C
CKinase Y45.6 ± 3.1pH 7.0, 30°C

Q. What mechanistic insights explain its role as a chiral auxiliary in asymmetric catalysis?

  • Methodological Answer :
  • Steric and Electronic Effects : The (R)-sulfinyl group directs nucleophilic attack via non-covalent interactions (e.g., hydrogen bonding with catalysts) .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement (e.g., C=N bond geometry) .
  • Kinetic Studies : Compare reaction rates with/without the sulfinyl group to quantify its stereodirecting influence .

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